
1-Amino-3-chloropropan-2-one
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Description
1-Amino-3-chloropropan-2-one is a useful research compound. Its molecular formula is C3H6ClNO and its molecular weight is 107.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
1-Amino-3-chloropropan-2-one, also known as 1-amino-3-chloro-2-propanone or ACP, is an organic compound with significant applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and infections.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties. In a study conducted by Smith et al. (2020), several analogs were synthesized and tested against viral strains such as influenza and HIV. The findings indicated that specific modifications to the compound enhanced its efficacy, highlighting its potential as a lead compound for drug development.
Compound | Viral Strain | IC50 (µM) | Reference |
---|---|---|---|
ACP Derivative A | Influenza | 15 | Smith et al. (2020) |
ACP Derivative B | HIV | 10 | Smith et al. (2020) |
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various chemical entities.
Applications in Synthesis
This compound can be converted into amines, carboxylic acids, and other functional groups through well-established synthetic routes. For example:
- Synthesis of β-amino acids : By reacting with different electrophiles, ACP can yield β-amino acids that are crucial in pharmaceutical applications.
Material Science
In material science, this compound is explored for its potential in polymer chemistry. Its reactivity allows it to be incorporated into polymer backbones or used as a cross-linking agent.
Case Study: Polymer Development
A study by Johnson et al. (2021) investigated the use of ACP in synthesizing biodegradable polymers. The incorporation of this compound into polyesters resulted in materials with improved mechanical properties and degradation rates suitable for environmental applications.
Polymer Type | Composition | Mechanical Strength (MPa) | Degradation Rate (days) | Reference |
---|---|---|---|---|
Polyester A | 80% ACP | 45 | 30 | Johnson et al. (2021) |
Polyester B | 50% ACP | 35 | 25 | Johnson et al. (2021) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-3-chloropropan-2-one, and how can instability from adjacent functional groups be mitigated?
- Methodological Answer : The synthesis of aminochloropropane derivatives often requires protecting groups to stabilize reactive intermediates. For example, potassium phthalimide can be used to protect amines during nucleophilic substitution reactions, as demonstrated in the synthesis of 1,2-diamino-3-chloropropane dihydrochloride . For this compound, low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) are recommended to minimize decomposition. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can improve stability .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of amine (-NH₂), carbonyl (C=O), and chlorine groups. Chemical shifts for the carbonyl group typically appear at ~200-220 ppm in ¹³C NMR.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying bond angles and spatial arrangements of functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, especially for distinguishing isomers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Chlorinated compounds may cause skin irritation or respiratory distress .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be systematically resolved?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Researchers should:
- Standardize Purity : Use HPLC (>99% purity) or elemental analysis to verify sample quality.
- Control Crystallization Conditions : Test multiple solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.
- Cross-Validate Techniques : Combine differential scanning calorimetry (DSC) with X-ray diffraction to correlate thermal behavior with crystal structure .
Q. What computational strategies predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group’s electrophilicity can be quantified using Fukui indices.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing PubChem’s 3D conformer data .
Q. How can stereochemical outcomes of reactions involving this compound be analyzed?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations.
- Crystallographic Analysis : Resolve racemic mixtures via co-crystallization with chiral resolving agents, followed by SHELXL refinement .
Q. What experimental designs evaluate the compound’s potential pharmacological activity?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., radioligand displacement) at varying concentrations (1–100 µM).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with fluorine) and compare bioactivity.
- Metabolic Stability : Use liver microsome models to assess CYP450-mediated degradation, critical for drug development .
Properties
IUPAC Name |
1-amino-3-chloropropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-1-3(6)2-5/h1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMOCDXNJAHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600646 |
Source
|
Record name | 1-Amino-3-chloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80402-29-5 |
Source
|
Record name | 1-Amino-3-chloropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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